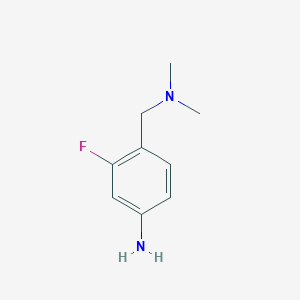
4-((Dimethylamino)methyl)-3-fluoroaniline
Descripción general
Descripción
The compound is a derivative of aniline, which is an organic compound with the formula C6H5NH2. It’s a primary amine that consists of a benzene ring attached to an amino group .
Synthesis Analysis
While specific synthesis methods for “4-((Dimethylamino)methyl)-3-fluoroaniline” are not available, similar compounds are often synthesized through nucleophilic substitution reactions or through the reaction of amines with halogenated compounds .Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzene ring with various functional groups attached. For instance, 4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N .Chemical Reactions Analysis
Similar compounds, such as DMAP, are known to be useful nucleophilic catalysts for a variety of reactions such as esterifications with anhydrides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, DMAP is a white solid that is more basic than pyridine .Aplicaciones Científicas De Investigación
1. Synthesis of Thiazolidinone Derivatives
- Application Summary: This compound was used in the synthesis of a novel series of thiazolidinone derivatives, which were then evaluated for their antimicrobial activity .
- Methods of Application: The compound was used as an intermediate in a condensation reaction with different aldehyde derivatives to give Schiff base derivatives. These were then cyclized to give thiazolidinones .
- Results: The newly synthesized compounds showed antimicrobial activity against eight bacteria and four fungi .
2. Study of Methylamino- and Dimethylaminoquinolines
- Application Summary: The compound was used in the study of methylamino- and dimethylaminoquinolines, focusing on their synthesis, properties, and reactions .
- Methods of Application: Classic methods for quinoline ring assembly from suitable aniline type precursors were used .
- Results: The study provided insights into the preparation of these compounds, their physicochemical properties, and reactions .
3. High-Quality Organic 4-Dimethylamino-N-methyl-4-stilbazolium Tosylate (DAST) Crystals for Electro-Optic Measurement
- Application Summary: A new method called the slope nucleation method (SNM) was presented for the growth of high-quality DAST crystals .
- Methods of Application: The SNM and highly purified materials along with an optimized growth program were used to produce high-quality DAST crystals .
- Results: Electro-optic (EO) measurement shows DAST crystal .
4. High-Quality Organic 4-Dimethylamino-N-methyl-4-stilbazolium Tosylate (DAST) Crystals for THz Wave Generation
- Application Summary: High-quality organic 4-dimethylamino-N-methyl-4-stilbazolium tosylate (DAST) crystals were produced for THz wave generation .
- Methods of Application: The difference frequency mixing, based on the KTiOPO4 (KTP)-optical parametric oscillator (OPO), generated a coherent, tunable, THz wave in the range of 2 to 30 THz using DAST crystals .
- Results: These superior DAST crystals extended the THz generation time. A constant THz energy output was achieved for over 10 h, whereas conventional DAST crystals had reduced the THz wave output in less than 1 hour .
5. Growth of High-Quality DAST Crystals for Electro-Optic Measurement
- Application Summary: A new method called the slope nucleation method (SNM) was presented for the growth of high-quality DAST crystals .
- Methods of Application: The SNM and highly purified materials along with an optimized growth program were used to produce high-quality DAST crystals .
- Results: Electro-optic (EO) measurement shows DAST crystal .
6. High-Quality DAST Crystals for THz Wave Generation
- Application Summary: High-quality organic 4-dimethylamino-N-methyl-4-stilbazolium tosylate (DAST) crystals were produced for THz wave generation .
- Methods of Application: The difference frequency mixing, based on the KTiOPO4 (KTP)-optical parametric oscillator (OPO), generated a coherent, tunable, THz wave in the range of 2 to 30 THz using DAST crystals .
- Results: These superior DAST crystals extended the THz generation time. A constant THz energy output was achieved for over 10 h, whereas conventional DAST crystals had reduced the THz wave output in less than 1 hour .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(dimethylamino)methyl]-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-12(2)6-7-3-4-8(11)5-9(7)10/h3-5H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREHYFFERQGKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Dimethylamino)methyl)-3-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



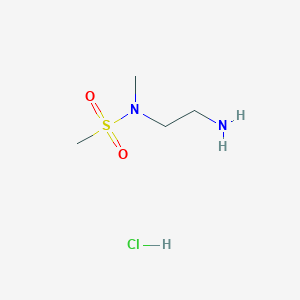
![[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine](/img/structure/B1525986.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B1525987.png)

amine](/img/structure/B1525994.png)
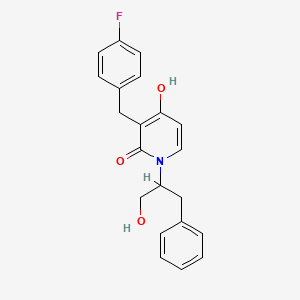
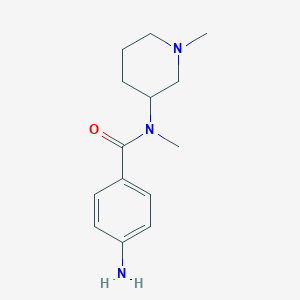
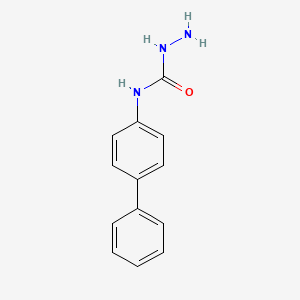
![3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B1525999.png)
![tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate](/img/structure/B1526001.png)
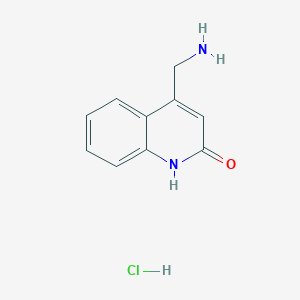
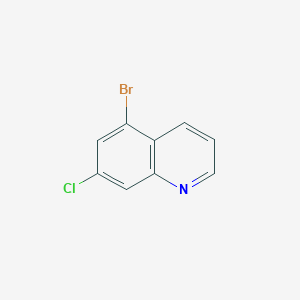

![(2S,4R)-1-(tert-Butoxycarbonyl)-4-((2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidin-4-yl)oxy)pyrrolidine-2-carboxylic acid](/img/structure/B1526005.png)